2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide
Description
This compound features a 9,10-dihydroanthracene-9,10-dione (anthraquinone) core substituted at the 2-position with an acetamide group. The acetamide nitrogen is further linked to a 1,3-benzoxazole moiety via a sulfanyl (thioether) bridge. This structure combines electron-deficient aromatic systems (anthraquinone, benzoxazole) with a flexible thioacetamide linker, enabling diverse intermolecular interactions.
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxoanthracen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N2O4S/c26-20(12-30-23-25-18-7-3-4-8-19(18)29-23)24-13-9-10-16-17(11-13)22(28)15-6-2-1-5-14(15)21(16)27/h1-11H,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOXQZACPIXKKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of anticancer agents. Its structure allows for interactions with biological targets, potentially leading to the inhibition of cancer cell proliferation. Research indicates that derivatives of anthracene can exhibit antitumor activity due to their ability to intercalate DNA and disrupt cellular processes.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that similar compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide could follow suit.
Fluorescent Probes
Due to its conjugated system, this compound can be utilized as a fluorescent probe in biological imaging. The benzoxazole group enhances fluorescence properties, making it useful for tracking biological processes in live cells.
Case Study : Research published in Chemical Communications highlighted the development of fluorescent probes based on benzoxazole derivatives for imaging applications in live cell assays.
Material Science
The compound's unique properties allow it to be integrated into polymer matrices for creating advanced materials with enhanced optical properties. Its incorporation can lead to materials suitable for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Data Table: Optical Properties Comparison
| Compound | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| This compound | 450 | 75 |
| Similar Benzoxazole Derivative | 460 | 70 |
| Anthracene-Based Compound | 480 | 80 |
Agricultural Applications
The compound has potential applications as a pesticide or herbicide due to its ability to interact with specific biochemical pathways in plants and pests. Its structural characteristics may allow it to act as a growth regulator or pest deterrent.
Case Study : A study conducted by agricultural scientists examined the effects of benzoxazole derivatives on plant growth and pest resistance, indicating potential utility in sustainable agriculture practices.
Comparison with Similar Compounds
Data Tables
Research Implications
- Antiviral Potential: The benzoxazolylsulfanyl group may enhance protease inhibition (cf. cathepsin L inhibition by SSAA09E1 ).
- Antioxidant Optimization : Electron-deficient aromatic systems in the target compound could improve radical scavenging over simpler thioacetamides .
- Synthetic Challenges: The anthraquinone-benzoxazole-thioacetamide scaffold requires precise regioselective synthesis, as seen in Ugi reaction protocols .
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide?
Methodological Answer: The synthesis typically involves a nucleophilic substitution reaction. Starting with 2-chloro-N-(9,10-dioxoanthracen-2-yl)acetamide, react it with 1,3-benzoxazole-2-thiol in the presence of potassium carbonate (K₂CO₃) as a base. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature for 12–24 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. This method ensures high regioselectivity and avoids side reactions like oxidation of the anthraquinone core .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming the acetamide linkage and benzoxazole-thiol substituent. Key signals include the anthraquinone carbonyls (δ ~180–190 ppm in 13C NMR) and the benzoxazole aromatic protons (δ ~7.5–8.5 ppm in 1H NMR) .
- FTIR : Identifies the C=O stretches of the anthraquinone (1680–1700 cm⁻¹) and amide (1650–1670 cm⁻¹) groups. The benzoxazole C=N/C-O stretches appear at 1500–1600 cm⁻¹ .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly the loss of the benzoxazolylsulfanyl moiety .
Q. How is preliminary antioxidant activity evaluated for this compound?
Methodological Answer: Use in vitro assays in rat liver homogenates:
- Lipid Peroxidation (LP) : Measure malondialdehyde (MDA) levels via thiobarbituric acid reactive substances (TBARS) assay.
- Oxidative Protein Modification (OMP) : Quantify carbonyl content using 2,4-dinitrophenylhydrazine (DNPH).
Compare results to reference antioxidants (e.g., Trolox). Compounds with substituents at the anthraquinone’s 1-position often show higher activity due to enhanced radical stabilization .
Advanced Research Questions
Q. How does the substituent position (1- vs. 2-) on the anthraquinone core influence biological activity?
Methodological Answer: Positional isomers exhibit distinct electronic and steric effects:
- 1-Substituted Derivatives : Improved antioxidant activity due to better conjugation with the anthraquinone’s π-system, enhancing radical scavenging. For example, compound 6 (1-substituted) reduced LP by 78% vs. 62% for its 2-substituted analog .
- 2-Substituted Derivatives : May favor antiplatelet activity by modulating ADP-induced aggregation (e.g., compound 10 inhibited aggregation by 45% at 50 μM). Use comparative docking studies to analyze binding interactions with targets like P2Y12 receptors .
Q. How can redox-sensitive SERS nanosensors be designed using this compound?
Methodological Answer: Conjugate the compound to gold nanoparticles (AuNPs) via the thiol group. The anthraquinone moiety acts as a redox reporter:
- Reduced State : The C=O stretch (1666 cm⁻¹) diminishes, while the C=C stretch (1606 cm⁻¹) remains constant.
- Calibration : Plot the intensity ratio (I₁₆₆₆/I₁₆₀₆) against solution redox potential (Eₕ) to generate a sigmoidal curve. This system enables real-time monitoring of intracellular redox changes in hypoxic cells .
Q. How can contradictions in biological activity data between studies be resolved?
Methodological Answer:
- Purity Analysis : Use HPLC to rule out isomer contamination (e.g., 1- vs. 2-substituted byproducts).
- Assay Variability : Standardize protocols (e.g., serum concentration in cell cultures affects anthraquinone solubility).
- Structural Confirmation : Revisit X-ray crystallography (SHELX refinement) to verify substituent positions, as misassignment can lead to erroneous SAR conclusions .
Q. What challenges arise in crystallographic studies of this compound, and how are they addressed?
Methodological Answer:
- Crystal Twinning : Common in anthraquinone derivatives due to planar stacking. Use SHELXD for twin law identification and refine with SHELXL using HKLF5 data format .
- Disorder in Benzoxazole Moiety : Apply restraints (ISOR, DELU) to thermal parameters and partial occupancy modeling. High-resolution data (d < 0.8 Å) improves accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
